Product packaging for 1-(1,3-Benzodioxol-5-yl)cyclopentanamine(Cat. No.:)

1-(1,3-Benzodioxol-5-yl)cyclopentanamine

Cat. No.: B11739163
M. Wt: 205.25 g/mol
InChI Key: KNQJIEORLQNWNY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)cyclopentanamine (CAS 1011365-77-7) is a chemical compound supplied for research and development applications. With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol , this compound is characterized by its cyclopentanamine structure linked to a 1,3-benzodioxole group. The benzodioxole moiety is a common pharmacophore in medicinal chemistry, often associated with biological activity, which makes this compound a valuable intermediate for pharmaceutical research . Researchers utilize this compound in exploratory studies, including the investigation of structure-activity relationships and as a building block in the synthesis of more complex molecules for potential therapeutic agents . Its applications are strictly confined to non-clinical, in-vitro laboratory research. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B11739163 1-(1,3-Benzodioxol-5-yl)cyclopentanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopentan-1-amine

InChI

InChI=1S/C12H15NO2/c13-12(5-1-2-6-12)9-3-4-10-11(7-9)15-8-14-10/h3-4,7H,1-2,5-6,8,13H2

InChI Key

KNQJIEORLQNWNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Contextualization Within Benzodioxole Chemistry

The 1,3-benzodioxole (B145889) functional group, also known as methylenedioxyphenyl, is a prominent feature in a vast array of organic compounds, both natural and synthetic. chemicalbook.com This moiety is characterized by a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com The presence of the two oxygen atoms in the dioxole ring increases the electron density of the aromatic system, influencing its reactivity and making it an important component in organic synthesis. chemicalbook.com

In the pharmaceutical sector, 1,3-benzodioxole derivatives are investigated for a range of potential therapeutic properties. chemicalbook.com Research has explored their application as anti-inflammatory, neuroprotective, and antitumor agents. chemicalbook.comnih.gov The benzodioxole ring is a key structural feature in several biologically active compounds and is often used as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. chemicalbook.comontosight.ai The metabolic properties of the 1,3-benzodioxole ring, particularly its ability to interact with metabolic enzymes, have also been a subject of study. nih.gov

Property Value
IUPAC Name 1,3-benzodioxole
Molecular Formula C7H6O2
Appearance Colorless liquid
Key Feature Benzene ring fused to a dioxole ring
Significance Precursor in pharmaceutical synthesis

Contextualization Within Cyclopentanamine Chemistry

Cyclopentanamine, also known as cyclopentylamine, is a primary amine attached to a five-membered cyclopentane (B165970) ring. biosynth.com This alicyclic amine serves as a versatile building block in the synthesis of various chemical compounds, including pharmaceuticals and pesticides. biosynth.com The cyclopentane ring provides a specific conformational rigidity that can be advantageous in the design of molecules intended to interact with biological targets such as enzymes and receptors. ontosight.ai

Derivatives of cyclopentanamine have been explored in medicinal chemistry for their potential in treating a variety of conditions, including neurological and inflammatory disorders. ontosight.ai The amine group is a key functional group that can be readily modified to create a diverse range of derivatives, such as amides and esters, allowing for the fine-tuning of a compound's physicochemical and biological properties. researchgate.net The synthesis of cyclopentanamine itself can be achieved from cyclopentanone (B42830) and ammonia. biosynth.com

Property Value
IUPAC Name Cyclopentanamine
Molecular Formula C5H11N
Appearance Colorless transparent liquid
Key Feature Primary amine on a cyclopentane ring
Significance Intermediate for pharmaceuticals

Significance of the Benzodioxole Cyclopentanamine Hybrid Scaffold in Chemical Research

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected through known and reliable chemical reactions.

The primary disconnections for this molecule are:

C-N Bond Disconnection: The bond between the cyclopentane (B165970) ring and the amine group is a logical point for disconnection. This suggests that the amine can be introduced late in the synthesis via functional group interconversion (FGI) from a ketone or a carboxylic acid, or directly through reductive amination of a ketone precursor. This leads to the precursor 1-(1,3-Benzodioxol-5-yl)cyclopentanone.

Aryl-Cyclopentyl Bond Disconnection: The bond connecting the benzodioxole ring to the cyclopentane ring is another key disconnection. This break simplifies the molecule into two main fragments: a benzodioxole moiety and a cyclopentane moiety. This approach suggests a convergent synthesis where these two fragments are prepared separately and then coupled. The benzodioxole piece could act as a nucleophile (e.g., an organometallic reagent) and the cyclopentane piece as an electrophile (e.g., cyclopentanone), or vice versa.

This analysis reveals two major synthetic strategies: a convergent route involving the coupling of two major fragments, and a divergent route starting from a pre-formed cyclopentanone (B42830) ring that is subsequently functionalized.

Convergent Synthetic Routes to the this compound Skeleton

Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final stages. This approach is often more efficient for complex molecules.

Cyclopentane Ring Formation Strategies

The construction of the cyclopentane ring is a well-studied area of organic chemistry. baranlab.org While numerous methods exist, those relevant to this synthesis would ideally generate a cyclopentane ring with functionality that facilitates coupling with the benzodioxole moiety. Methods for forming five-membered rings include intramolecular cyclization reactions, such as the Dieckmann condensation of 1,6-diesters or the Thorpe-Ziegler reaction of dinitriles. scribd.com Another common approach involves [3+2] cycloaddition reactions. organic-chemistry.org For the purpose of this synthesis, it is often more practical to start with a commercially available cyclopentane derivative.

Strategic Coupling of Benzodioxole and Cyclopentane Moieties

A key step in a convergent approach is the formation of the bond between the aromatic and alicyclic rings. A highly effective method for this is the Grignard reaction.

Reaction Scheme:

Grignard Reagent Formation: 3,4-Methylenedioxybromobenzene is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (1,3-Benzodioxol-5-yl)magnesium bromide.

Nucleophilic Addition: This Grignard reagent is then added to cyclopentanone. This reaction forms the tertiary alcohol, 1-(1,3-Benzodioxol-5-yl)cyclopentanol, after an acidic workup.

StepReactantsReagentsProduct
13,4-MethylenedioxybromobenzeneMg, THF(1,3-Benzodioxol-5-yl)magnesium bromide
2Cyclopentanone, (1,3-Benzodioxol-5-yl)magnesium bromideH₃O⁺ (workup)1-(1,3-Benzodioxol-5-yl)cyclopentanol

This tertiary alcohol is a crucial intermediate that can then be converted to the target amine.

Amine Functionalization via Reductive Amination and Alternative Pathways

With the carbon skeleton assembled, the final step is the introduction of the amine group.

Reductive Amination: While reductive amination is typically used to convert a ketone directly to an amine, it is less direct starting from the tertiary alcohol intermediate. nih.govorganic-chemistry.org The alcohol would first need to be oxidized to the corresponding ketone, 1-(1,3-Benzodioxol-5-yl)cyclopentanone. The ketone can then undergo reductive amination, reacting with an ammonia source (like ammonium acetate or aqueous ammonia) and a reducing agent (such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) to yield the final product. researchgate.netpku.edu.cn

Alternative Pathways from the Alcohol/Nitrile:

From the Alcohol: The tertiary alcohol can be converted to an azide via a substitution reaction (e.g., using hydrazoic acid under acidic conditions - a Ritter-type reaction or via an SN1 reaction with sodium azide). The resulting azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

From a Nitrile: An alternative convergent route involves the synthesis of 1-(1,3-benzodioxol-5-yl)cyclopentane-1-carbonitrile. This nitrile can be synthesized by reacting 3,4-methylenedioxybenzonitrile with a suitable cyclopentylating agent or by the reaction of (1,3-Benzodioxol-5-yl)magnesium bromide with a cyclopentanone derivative that can introduce a cyano group. The nitrile group can then be reduced to the aminomethyl group (-CH₂NH₂) or, more directly for this target, the nitrile can be hydrolyzed to the corresponding carboxylic acid. researchgate.net The carboxylic acid can then be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement.

Divergent Synthesis of this compound from Precursors

A divergent synthesis begins with a common intermediate that is modified in different ways to produce a range of related compounds. In this case, the synthesis starts with a functionalized cyclopentane ring.

Cyclopentanone Derivatization Approaches

This strategy focuses on modifying a cyclopentanone core. A common starting material is 2-oxocyclopentane-1-carboxylate, which can be derivatized. utripoli.edu.lyresearchgate.net However, a more direct route for the target molecule begins with the synthesis of 1-(1,3-Benzodioxol-5-yl)cyclopentanone.

Synthesis of the Ketone Intermediate: The ketone, 1-(1,3-Benzodioxol-5-yl)cyclopentanone, can be prepared via a Friedel-Crafts acylation of 1,3-benzodioxole (B145889) with a cyclopentane-derived acylating agent, though this can present regioselectivity challenges. A more reliable method is the oxidation of the 1-(1,3-Benzodioxol-5-yl)cyclopentanol intermediate described in the convergent synthesis (section 2.2.2) using oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

Conversion of the Ketone to the Amine: Once the ketone precursor is obtained, several methods can be employed to introduce the amine group:

Direct Reductive Amination: This is the most efficient method. The ketone is reacted with ammonia or an ammonia equivalent in the presence of a reducing agent to form the primary amine. organic-chemistry.org

ReactantNitrogen SourceReducing AgentProduct
1-(1,3-Benzodioxol-5-yl)cyclopentanoneNH₃ or NH₄OAcH₂, Raney Ni or NaBH₃CNThis compound

Strecker Synthesis Adaptation: A variant of the Strecker synthesis can be envisioned. The ketone reacts with an alkali metal cyanide (e.g., KCN) and ammonium chloride to form an α-aminonitrile, 1-amino-1-(1,3-benzodioxol-5-yl)cyclopentanecarbonitrile. Subsequent hydrolysis of the nitrile group would yield an amino acid, which would require a final decarboxylation step. A more direct reduction of the aminonitrile could also be explored.

From an Oxime: The ketone can be reacted with hydroxylamine (NH₂OH) to form an oxime. The oxime is then reduced to the primary amine using reducing agents such as lithium aluminum hydride, sodium in ethanol, or catalytic hydrogenation.

Benzodioxole Derivative Modifications

The modification of existing benzodioxole derivatives serves as a primary route to introduce the cyclopentanamine functionality. This typically involves the reaction of a suitable benzodioxole-containing starting material with reagents that build the cyclopentane ring and introduce the amine group.

One plausible pathway begins with 3,4-(methylenedioxy)acetophenone. This starting material can undergo a series of reactions, such as a Grignard reaction with a cyclopentylmagnesium halide, followed by dehydration and subsequent functional group transformations to yield the target amine. Alternatively, Suzuki-Miyaura coupling reactions have been employed to create new carbon-carbon bonds with benzodioxole moieties, which could be adapted for the synthesis of precursors to this compound. researchgate.net

Another approach involves the use of safrole, a naturally occurring benzodioxole derivative, as a starting material. Through oxidative cleavage of the allyl side chain to an aldehyde or carboxylic acid, the resulting intermediate can be further elaborated to incorporate the cyclopentanamine structure. researchgate.net

Stereoselective Synthesis Methodologies for this compound

Achieving stereocontrol in the synthesis of this compound is crucial, particularly for applications where specific stereoisomers are required. Methodologies focus on both enantioselective and diastereoselective approaches.

Enantioselective synthesis aims to produce a single enantiomer of the target compound. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A common strategy involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a key reaction. For the synthesis of chiral cyclic amines, optically pure C2-symmetrical cyclic amines have been employed as chiral auxiliaries. organic-chemistry.org For instance, a ketone precursor to the target amine could be reacted with a chiral amine to form a chiral imine, which is then subjected to a diastereoselective reduction or addition reaction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target amine.

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, is a powerful tool for the synthesis of chiral amines. acs.orgnih.gov Rhodium complexes with chiral phosphine ligands, for example, have been shown to be highly effective in the asymmetric hydrogenation of cyclic dienamides to produce chiral cyclic allylic amines with excellent enantioselectivities. nih.gov A similar strategy could be envisioned for a precursor of this compound.

When multiple stereocenters are present in the cyclopentane ring, controlling the relative stereochemistry (diastereoselectivity) becomes important. The formation of substituted cyclopentane rings can be achieved with high diastereoselectivity through various cycloaddition reactions. nih.gov For example, a palladium-catalyzed formal [3+2] cycloaddition could be employed to construct the cyclopentane ring with specific stereochemistry. nih.gov The stereochemical outcome of such reactions is often influenced by the catalyst, ligands, and reaction conditions.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and base. Reductive amination of a ketone precursor is a common method for synthesizing primary amines. nih.govorganic-chemistry.org The following table illustrates a hypothetical optimization of the reductive amination of 1-(1,3-benzodioxol-5-yl)cyclopentanone to the target amine.

Table 1: Hypothetical Optimization of Reductive Amination Conditions

Entry Catalyst Solvent Temperature (°C) Ammonia Source Reducing Agent Yield (%)
1 Pd/C Methanol 25 NH4OAc H2 (1 atm) 45
2 Raney Ni Ethanol 50 NH3 (gas) H2 (5 atm) 65
3 Ir-based complex Dichloromethane 25 NH4OAc HCOOH 78
4 Fe/(N)SiC Water 140 aq. NH3 H2 (6.5 MPa) 85
5 Amine dehydrogenase Buffer (pH 8.5) 30 NH4OAc Formate 92

As indicated in the table, parameters such as the catalyst, solvent, temperature, and the source of ammonia and the reducing agent can significantly impact the reaction yield. nih.govnih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles aims to make chemical processes more environmentally friendly. rsc.orgrsc.orgbenthamdirect.comgctlc.org For the synthesis of this compound, several green chemistry strategies can be considered.

Use of Renewable Feedstocks: Starting from naturally occurring benzodioxole derivatives like safrole can reduce the reliance on petroleum-based starting materials.

Catalysis: Employing catalytic methods, such as asymmetric hydrogenation or biocatalysis with enzymes like amine dehydrogenases, is preferable to stoichiometric reagents as it reduces waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Reductive amination is a good example of an atom-economical reaction.

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ethanol, and using less toxic reagents. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

The following table summarizes the application of green chemistry principles to the proposed synthesis.

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis of this compound
Prevention Designing a synthetic route with fewer steps and higher yields to minimize waste.
Atom Economy Utilizing reactions like reductive amination that have high atom economy.
Less Hazardous Chemical Syntheses Using non-toxic catalysts and avoiding hazardous reagents.
Designing Safer Chemicals The target molecule itself may have a better toxicological profile than alternatives.
Safer Solvents and Auxiliaries Employing water, ethanol, or other green solvents.
Design for Energy Efficiency Optimizing reactions to proceed at lower temperatures and pressures.
Use of Renewable Feedstocks Utilizing starting materials derived from natural sources.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric ones.
Design for Degradation Considering the environmental fate of the product and byproducts.
Real-time analysis for Pollution Prevention Monitoring the reaction to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.

Computational Chemistry and Theoretical Studies of 1 1,3 Benzodioxol 5 Yl Cyclopentanamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the computational analysis of molecular systems. nih.govaps.org These methods offer a balance between accuracy and computational cost, making them ideal for studying molecules of the size and complexity of 1-(1,3-Benzodioxol-5-yl)cyclopentanamine.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this involves the intricate interplay between the planar 1,3-benzodioxole (B145889) ring system and the flexible cyclopentanamine moiety.

Illustrative Data: Relative Energies of Conformers

Conformer Description Relative Energy (kcal/mol)
1 Equatorial amino group, anti-periplanar benzodioxole 0.00
2 Axial amino group, anti-periplanar benzodioxole 1.25

Note: This data is illustrative and based on typical energy differences for similar structures.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.comscispace.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3-benzodioxole ring, indicating that this part of the molecule is the most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the entire molecule, with significant contributions from the cyclopentanamine moiety. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Illustrative Data: Frontier Orbital Energies

Orbital Energy (eV) Description
HOMO -5.8 Electron-donating capacity
LUMO -0.5 Electron-accepting capacity

Note: This data is illustrative and based on calculations of similar aromatic amines.

DFT calculations can accurately predict various spectroscopic properties, which are invaluable for the experimental characterization of a compound. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode can be assigned to specific molecular motions, such as the stretching of C-H bonds, the breathing of the aromatic ring, or the scissoring of the -NH2 group. These predictions can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding around each nucleus. Comparing these predicted shifts with experimental data can confirm the proposed molecular structure.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Soft molecules, with a small HOMO-LUMO gap, are more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

Illustrative Data: Global Reactivity Descriptors

Descriptor Value (eV) Formula
Ionization Potential (I) 5.8 -EHOMO
Electron Affinity (A) 0.5 -ELUMO
Electronegativity (χ) 3.15 (I + A) / 2
Chemical Hardness (η) 2.65 (I - A) / 2

Note: This data is illustrative and derived from the frontier orbital energies.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the full conformational landscape of this compound.

These simulations can reveal how the molecule transitions between different conformers, the flexibility of the cyclopentane (B165970) ring, and the rotational dynamics of the amine group. This information is particularly important for understanding how the molecule might interact with biological targets, as its shape and flexibility can influence binding affinity. MD simulations can also provide insights into the solvation of the molecule, showing how solvent molecules arrange themselves around the solute.

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can be used to:

Identify Reactive Sites: By analyzing the distribution of electron density and the local reactivity descriptors (such as Fukui functions), it is possible to predict which atoms are most susceptible to electrophilic or nucleophilic attack. The amine group is a likely site for reactions with electrophiles, while the aromatic ring is prone to electrophilic substitution.

Model Reaction Mechanisms: Computational chemistry can be used to map out the entire energy profile of a potential reaction, including the structures of transition states and intermediates. This allows for the determination of the most favorable reaction pathway and the prediction of reaction kinetics.

Predict Regioselectivity and Stereoselectivity: In reactions where multiple products can be formed, computational methods can predict which isomer is likely to be the major product by comparing the activation energies of the different reaction pathways.

Through the application of these computational techniques, a comprehensive theoretical understanding of this compound can be achieved, complementing and guiding experimental investigations.

Computational Modeling of Molecular Interactions with Model Systems

Computational modeling serves as a powerful tool to elucidate the nature and strength of intermolecular interactions between a molecule of interest and its surrounding environment. In the case of this compound, computational studies, though not extensively reported in the public domain, can be theoretically applied to understand its interactions with various model systems. These models can range from simple solvent molecules to more complex biological macromolecules, providing insights into the compound's behavior in different chemical environments.

Theoretical calculations can predict the geometry, interaction energies, and spectroscopic properties of complexes formed between this compound and model systems. Such studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), and molecular mechanics approaches.

Key Interaction Motifs:

The structure of this compound, featuring a benzodioxole ring, a cyclopentane ring, and an amine group, allows for a variety of non-covalent interactions. These include:

Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor. It can form hydrogen bonds with proton-accepting groups (e.g., carbonyls, hydroxyls) and proton-donating groups (e.g., hydroxyls, amides) in model systems.

π-Interactions: The aromatic benzodioxole ring can participate in several types of π-interactions, including π-π stacking with other aromatic rings, cation-π interactions with positively charged species, and anion-π interactions with negatively charged species.

Hydrophobic Interactions: The non-polar cyclopentyl and benzodioxole moieties can engage in hydrophobic interactions, particularly in aqueous environments, driving the association with non-polar regions of model systems.

Hypothetical Interaction Data with Model Systems:

While specific experimental data for this compound is scarce, computational modeling allows for the prediction of its interaction energies with various model systems. The following table presents hypothetical interaction energies calculated for the interaction of this compound with representative model systems. These values are illustrative and would require dedicated computational studies for verification.

Model SystemPredominant Interaction TypeFunctional Group InvolvedHypothetical Interaction Energy (kcal/mol)
Water (H₂O)Hydrogen BondingAmine (-NH₂)-5 to -8
Benzene (B151609) (C₆H₆)π-π StackingBenzodioxole Ring-2 to -4
Methanol (CH₃OH)Hydrogen BondingAmine (-NH₂)-4 to -7
Acetone ((CH₃)₂CO)Hydrogen BondingAmine (-NH₂)-3 to -5
Ammonium (NH₄⁺)Cation-π InteractionBenzodioxole Ring-10 to -15

Detailed Research Findings from Analogous Systems:

Research on structurally related benzodioxole derivatives provides valuable insights into the likely intermolecular interactions of this compound. For instance, crystallographic studies of 1-(1,3-benzodioxol-5-yl)pentan-1-one have revealed the presence of weak intermolecular C—H⋯O hydrogen bonds that link molecules into chains. nih.govresearchgate.net Furthermore, π–π contacts between the dioxole and benzene rings of the benzodioxole system contribute to the stabilization of the crystal structure. nih.govresearchgate.net These findings suggest that the benzodioxole moiety of this compound is also capable of engaging in similar stabilizing interactions.

Molecular docking studies, a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, are instrumental in understanding molecular interactions in a biological context. mdpi.commdpi.comresearchgate.netsamipubco.com In silico analyses of various compounds have demonstrated the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining binding affinity. mdpi.com For example, studies on other heterocyclic compounds have identified key amino acid residues involved in hydrogen bond formation and hydrophobic interactions within protein binding sites. mdpi.com Such computational approaches could be applied to this compound to model its interactions with specific protein targets, thereby elucidating its potential biological activity.

The combination of quantum chemical calculations and molecular docking simulations would provide a comprehensive picture of the interaction landscape of this compound, guiding further experimental investigations.

Chemical Reactivity and Transformation Studies of 1 1,3 Benzodioxol 5 Yl Cyclopentanamine

Reactions Involving the Primary Amine Functionality

The primary amine group is a key site of reactivity in 1-(1,3-benzodioxol-5-yl)cyclopentanamine, readily undergoing a variety of chemical transformations common to primary amines. These reactions are fundamental for creating a diverse range of derivatives.

Acylation reactions, for instance, can be employed to introduce an acyl group onto the nitrogen atom. This is typically achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides. For example, treatment with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. Similarly, derivatization with fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) is a common strategy for the acylation of the amino groups in related amphetamine-type compounds, suggesting a similar reactivity for the title compound.

Alkylation of the primary amine can introduce alkyl substituents, leading to the formation of secondary or tertiary amines. This can be accomplished through reactions with alkyl halides. The synthesis of N-substituted derivatives of related benzodioxole compounds has been reported, where the amine is treated with various electrophiles in the presence of a base to yield the corresponding N-alkylated or N-aralkylated products. researchgate.net

Furthermore, the primary amine can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wjpsonline.comekb.egnih.gov This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The formation of these C=N double bonds is a versatile method for creating new carbon-nitrogen frameworks.

ReagentReaction TypeProduct Type
Acid Chloride/AnhydrideAcylationAmide
Alkyl HalideAlkylationSecondary/Tertiary Amine
Aldehyde/KetoneCondensationImine (Schiff Base)

Chemical Transformations of the Cyclopentane (B165970) Ring System

The cyclopentane ring, while generally stable, can undergo specific chemical transformations, particularly oxidation and rearrangement reactions. The presence of the amine and benzodioxole substituents can influence the reactivity of the carbocyclic ring.

Oxidation of the cyclopentane ring can lead to the introduction of new functional groups. For instance, aerobic oxidation of cyclopentane in the presence of catalysts like N-hydroxyphthalimide (NHPI) and its fluorinated derivatives can yield cyclopentanol (B49286) and cyclopentanone (B42830). researchgate.net While specific studies on this compound are not prevalent, the general principles of alkane oxidation suggest that the cyclopentane ring could be a target for such transformations under appropriate conditions.

Rearrangement reactions of the cyclopentane ring could be induced, potentially leading to the formation of different ring systems or stereoisomers. Rearrangements of vinylcyclopropanes to cyclopentenes are known transformations driven by the release of ring strain. nih.gov While not directly applicable to the saturated cyclopentane ring of the title compound, it highlights the potential for skeletal rearrangements in cyclic systems. More relevant are carbocation-mediated rearrangements, which could be initiated by the treatment of a related alcohol derivative with acid.

Reactivity and Stability of the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole (or methylenedioxy) group is a common feature in many biologically active compounds and is generally stable under many reaction conditions. However, it can undergo specific reactions, including electrophilic substitution on the aromatic ring and cleavage of the methylenedioxy bridge under certain harsh conditions.

The aromatic ring of the benzodioxole moiety is susceptible to electrophilic substitution reactions. For example, acylation of 1,3-benzodioxole can be achieved using acylating agents in the presence of a Lewis acid or a heterogeneous acid catalyst. nih.govmdpi.com This allows for the introduction of acyl groups onto the aromatic ring, providing a route to various substituted derivatives.

The methylenedioxy bridge is known to be sensitive to certain reagents, particularly strong Lewis acids and oxidizing agents, which can lead to ring cleavage. For instance, treatment with strong Lewis acids can result in the cleavage of the C-O bonds of the dioxole ring. nih.gov Cytochrome P450 enzymes can also catalyze the oxidative cleavage of the methylenedioxy bridge, leading to the formation of catechols and ultimately carbon monoxide. wikipedia.org The stability of this group is therefore an important consideration in the design of synthetic routes involving this compound.

ConditionReaction TypeOutcome
Electrophilic Acylating AgentFriedel-Crafts AcylationAcyl-substituted Benzodioxole
Strong Lewis AcidsRing CleavageCatechol Formation
Cytochrome P450 EnzymesOxidative MetabolismCatechol Formation

Derivatization Strategies for the Synthesis of Analogues and Probes

The synthesis of analogues and chemical probes of this compound is crucial for structure-activity relationship studies. Various derivatization strategies can be employed, targeting the different functional groups within the molecule.

Substitution reactions primarily target the primary amine and the aromatic ring. As discussed, N-alkylation and N-acylation provide straightforward methods for modifying the amine functionality. researchgate.net Electrophilic aromatic substitution on the benzodioxole ring allows for the introduction of a variety of substituents, further diversifying the molecular structure.

Condensation reactions involving the primary amine are a powerful tool for creating more complex molecules. The formation of Schiff bases with a wide range of aldehydes and ketones introduces significant structural diversity. wjpsonline.comekb.eg These imine products can also serve as intermediates for further transformations, such as reduction to secondary amines.

Ring expansion and contraction reactions offer a route to analogues with different carbocyclic frameworks. A notable example of a ring expansion reaction applicable to amino alcohols is the Tiffeneau-Demjanov rearrangement. numberanalytics.comd-nb.infolibretexts.org This reaction involves the treatment of a 1-aminoalkyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a rearrangement to form a ring-expanded ketone. numberanalytics.comwikipedia.org For this compound, this would first require the introduction of a hydroxyl group adjacent to the amine, which could then potentially undergo a Tiffeneau-Demjanov rearrangement to yield a substituted cyclohexanone (B45756) derivative. The Demjanov rearrangement is a related reaction of primary amines with nitrous acid that can lead to ring-expanded alcohols. researchgate.net

An in-depth examination of the in vitro biochemical properties of this compound reveals a complex interplay of metabolic transformations and molecular interactions. Although direct studies on this specific molecule are not extensively documented in publicly available literature, a robust understanding can be extrapolated from research on structurally analogous compounds, particularly those containing the 1,3-benzodioxole (or methylenedioxyphenyl) moiety and amphetamine-like side chains.

Future Research Trajectories for 1 1,3 Benzodioxol 5 Yl Cyclopentanamine

Development of Novel and Efficient Synthetic Protocols

Future research should prioritize the development of more efficient and sustainable methods for the synthesis of 1-(1,3-benzodioxol-5-yl)cyclopentanamine. Current synthetic routes can often be improved in terms of yield, selectivity, and environmental impact. Exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more economical and greener synthetic pathways. Furthermore, the application of flow chemistry techniques could offer advantages in terms of safety, scalability, and reaction control. A systematic investigation into different starting materials and synthetic strategies will be crucial for optimizing the production of this compound.

Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The use of advanced spectroscopic techniques for the real-time monitoring of the synthesis of this compound is a significant area for future investigation. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into reaction kinetics, intermediates, and byproducts as they form. usp.br This data is instrumental in optimizing reaction conditions to maximize yield and purity. Real-time monitoring allows for a more dynamic and precise control over the synthetic process, leading to a deeper understanding of the underlying reaction mechanisms.

In-depth Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to investigate the reaction mechanisms involved in the synthesis and transformation of this compound at a molecular level. researchgate.netmdpi.com Density functional theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate the energies of transition states, and predict the stereoselectivity of reactions. researchgate.netmdpi.com Such studies can elucidate the intricate details of bond-forming and bond-breaking processes, providing a theoretical framework to guide the design of more efficient synthetic routes and to understand the compound's reactivity.

Systematic Investigation of Structure-Reactivity Relationships in this compound Analogues

A systematic investigation into the structure-reactivity relationships of analogues of this compound is a critical area for future research. By synthesizing and studying a library of related compounds with modifications to the cyclopentyl ring, the benzodioxole moiety, or the amine group, researchers can establish clear correlations between molecular structure and chemical reactivity. nih.gov This knowledge is invaluable for fine-tuning the properties of the molecule for specific applications. For instance, understanding how different substituents affect the compound's electronic and steric properties can guide the design of new molecules with enhanced stability or specific reactivity profiles.

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-Benzodioxol-5-yl)cyclopentanamine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxole moiety followed by cyclization. Key steps include:

  • Amination of the cyclopentane ring : Use reductive amination with sodium cyanoborohydride in methanol under nitrogen atmosphere .
  • Coupling with the benzodioxol-5-yl group : Employ Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system .
  • Yield optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) and stoichiometric ratios (1:1.2 for boronic acid to halide).

Table 1: Optimization Parameters for Key Reactions

StepCatalyst/ReagentSolvent SystemTemperatureYield Range
Reductive AminationNaBH₃CNMeOHRT45–60%
Suzuki CouplingPd(PPh₃)₄Toluene/H₂O80°C70–85%

Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic methods?

Methodological Answer: A combination of spectroscopic techniques is critical:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the cyclopentane and benzodioxole moieties. For ambiguous peaks, employ 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (resolution ≤ 5 ppm) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1125) .
  • Infrared (IR) Spectroscopy : Identify characteristic absorptions for amine (N–H stretch ~3350 cm⁻¹) and benzodioxole (C–O–C ~1250 cm⁻¹) .

Table 2: Key Spectral Signatures

TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 1.6–2.1 (cyclopentane), δ 6.7–6.9 (aromatic)Confirm backbone structure
HRMSm/z 234.1125 ([M+H]⁺)Validate molecular formula
IR3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–C)Functional group identification

Q. What are the key considerations for assessing the compound's stability under various storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxole moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the amine group.
  • Long-Term Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved through experimental design?

Methodological Answer: Discrepancies in reported activities (e.g., receptor binding vs. cytotoxicity) may arise from assay conditions. Mitigate by:

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with cell-based assays (e.g., MTT for viability) .
  • Buffer Optimization : Test activity in physiological pH (7.4) with controlled ionic strength (e.g., PBS vs. Tris-HCl) .
  • Metabolite Screening : Use LC-MS to identify degradation products that might interfere with activity .

Q. What computational approaches are effective in predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to predict binding poses. Validate with MM/GBSA free-energy calculations .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near the amine group) to guide SAR studies .

Q. What strategies are recommended for elucidating stereochemistry when crystallographic data is unavailable?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and DFT-calculated spectra to assign absolute configuration .
  • NOE (Nuclear Overhauser Effect) : Perform 2D NOESY to identify spatial proximity between cyclopentane protons and the benzodioxole ring .

Table 3: Techniques for Stereochemical Analysis

MethodApplicationLimitations
Chiral HPLCEnantiomer separationRequires pure sample
VCDAbsolute configuration assignmentComputational cost
NOESYRelative stereochemistryLow resolution for crowded regions

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